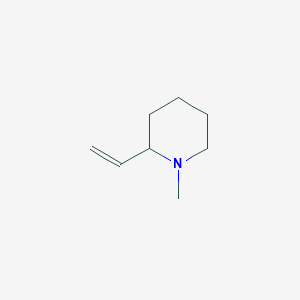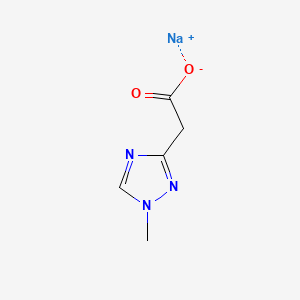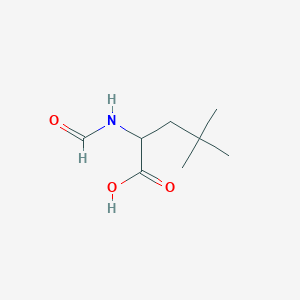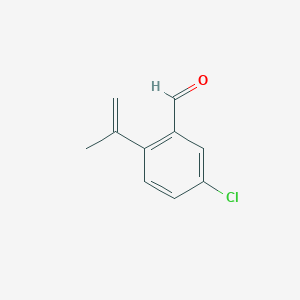
3-Cyclopropyl-3-(2,2-difluoroethyl)azetidine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyclopropyl-3-(2,2-difluoroethyl)azetidine hydrochloride is a chemical compound with the molecular formula C8H14ClF2N and a molecular weight of 197.65 g/mol . This compound is characterized by its unique structure, which includes a cyclopropyl group and a difluoroethyl group attached to an azetidine ring. It is commonly used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-3-(2,2-difluoroethyl)azetidine hydrochloride typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Cyclopropyl Group: The cyclopropyl group is introduced through a cyclopropanation reaction, which involves the addition of a cyclopropyl group to the azetidine ring.
Addition of the Difluoroethyl Group: The difluoroethyl group is added through a nucleophilic substitution reaction, where a difluoroethyl halide reacts with the azetidine ring.
Formation of the Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Advanced techniques like continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
3-Cyclopropyl-3-(2,2-difluoroethyl)azetidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halides (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
3-Cyclopropyl-3-(2,2-difluoroethyl)azetidine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 3-Cyclopropyl-3-(2,2-difluoroethyl)azetidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Cyclopropyl-3-(2,2-difluoroethyl)azetidine
- 3-Cyclopropyl-3-(2,2-difluoroethyl)pyrrolidine
- 3-Cyclopropyl-3-(2,2-difluoroethyl)piperidine
Uniqueness
3-Cyclopropyl-3-(2,2-difluoroethyl)azetidine hydrochloride is unique due to its specific combination of a cyclopropyl group, a difluoroethyl group, and an azetidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Eigenschaften
Molekularformel |
C8H14ClF2N |
|---|---|
Molekulargewicht |
197.65 g/mol |
IUPAC-Name |
3-cyclopropyl-3-(2,2-difluoroethyl)azetidine;hydrochloride |
InChI |
InChI=1S/C8H13F2N.ClH/c9-7(10)3-8(4-11-5-8)6-1-2-6;/h6-7,11H,1-5H2;1H |
InChI-Schlüssel |
YXULVJTUFQULND-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C2(CNC2)CC(F)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4-(Spiro[3.3]heptan-1-yl)phenyl)boronic acid](/img/structure/B13476718.png)


![tert-butyl N-[2-(2-cyclopropylpiperazin-1-yl)ethyl]carbamate](/img/structure/B13476747.png)
![4-chloro-N-[6-chloro-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide hydrochloride](/img/structure/B13476749.png)



![N-methyl-4-(trifluoromethyl)bicyclo[2.2.2]octan-1-amine](/img/structure/B13476778.png)



![2-[(6-Fluoropyridin-2-yl)oxy]acetic acid](/img/structure/B13476811.png)
